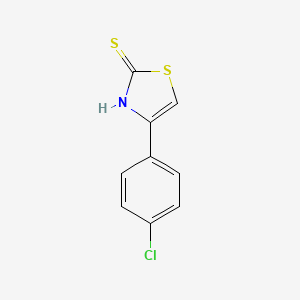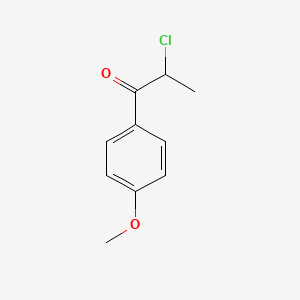
(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride” is a chemical compound. However, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of organotin (IV) carboxylates of 3- (4-cyanophenyl) acrylic acid have been synthesized and characterized . Another synthesis method involves the use of tetrakis (triphenylphosphine) palladium (0) in N,N-dimethyl-formamide at 120℃ for 2 hours under an inert atmosphere .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “this compound”. However, compounds with similar structures have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Wissenschaftliche Forschungsanwendungen
Chemical and Biochemical Properties
Phenolic acids, including chlorogenic acid, have been extensively studied for their biological and pharmacological effects. Chlorogenic Acid (CGA) is known for its antioxidant, antibacterial, hepatoprotective, and anti-inflammatory properties, among others. It modulates lipid metabolism and glucose, suggesting potential applications in treating metabolic disorders (M. Naveed et al., 2018). These insights into CGA's activities could guide research into the biochemical properties and potential therapeutic applications of "(S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride".
Antimicrobial and Anticancer Applications
Research on FTY720, a compound structurally different but with a focus on biochemical applications, shows its antitumor efficacy in several cancer models. Its mechanism involves activating sphingosine-1-phosphate receptors and S1PR-independent pathways, suggesting a broad spectrum of potential applications in cancer therapy (Li Zhang et al., 2013). This example illustrates how compounds with specific biochemical interactions could be explored for therapeutic applications, including "this compound".
Drug Synthesis and Bioefficacy
Levulinic acid's utility in drug synthesis highlights the significance of compounds with specific functional groups in developing pharmaceuticals. It serves as a raw material for direct drug synthesis and in the synthesis of derivatives for specific drug applications, demonstrating the versatility of certain compounds in medicinal chemistry (Mingyue Zhang et al., 2021). This context suggests avenues for exploring "this compound" in drug development and synthesis, given its unique structure.
Corrosion Inhibition and Industrial Applications
The application of sulfamic acid in industrial cleaning and as a corrosion inhibitor provides an example of how specific chemical compounds are valuable in non-biological contexts. Sulfamic acid's role in removing scales and metal oxides and its use as an environmentally friendly electrolyte for corrosion inhibition (C. Verma & M. Quraishi, 2022) could inform research into the industrial applications of "this compound", exploring its potential as a novel agent in similar applications.
Safety and Hazards
The safety data sheet for a related compound, “4-Cyanophenyl isocyanate”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-cyanobenzaldehyde", "ethyl acetoacetate", "ammonia", "hydrochloric acid", "sodium hydroxide", "sodium borohydride", "acetic acid", "sodium cyanide", "sodium bicarbonate" ], "Reaction": [ "Step 1: Condensation of 4-cyanobenzaldehyde and ethyl acetoacetate to form (E)-4-cyano-3-(ethoxycarbonyl)but-2-en-1-ol", "Step 2: Conversion of (E)-4-cyano-3-(ethoxycarbonyl)but-2-en-1-ol to (S)-4-cyano-3-hydroxybutanoic acid using sodium borohydride reduction", "Step 3: Conversion of (S)-4-cyano-3-hydroxybutanoic acid to (S)-3-Amino-4-(4-cyanophenyl)butanoic acid using ammonia and sodium cyanide", "Step 4: Formation of (S)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride by reacting (S)-3-Amino-4-(4-cyanophenyl)butanoic acid with hydrochloric acid and sodium bicarbonate" ] } | |
| 270065-88-8 | |
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(3S)-3-amino-4-(4-cyanophenyl)butanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15/h1-4,10H,5-6,13H2,(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
YXRYZOCXTPVLRS-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)C#N |
SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzoyloxy)-N-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1350289.png)

![5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1350301.png)
![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)







![2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350338.png)


